Ethyl 2-(2-cyanoethylamino)acetate
Overview
Description
Ethyl 2-(2-cyanoethylamino)acetate is an organic compound with the molecular formula C7H12N2O2. It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical research. The compound features a cyano group and an ester group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-cyanoethylamino)acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyanoethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-(2-cyanoethylamino)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(2-cyanoethylamino)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions facilitate the compound’s role as an intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the amino group.
Methyl cyanoacetate: Similar but has a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-phenylpropanoate: Contains a phenyl group, making it more complex.
Uniqueness
Ethyl 2-(2-cyanoethylamino)acetate is unique due to its combination of a cyano group, an ester group, and an amino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUJTNHAUBDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292976 | |
Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44981-94-4 | |
Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44981-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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